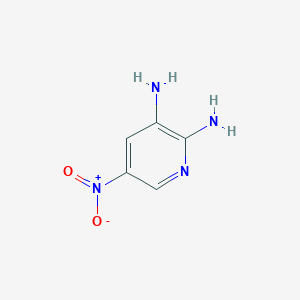
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile, also known as Clioquinol, is a synthetic compound that has been used for various scientific research applications. It is a member of the quinoline family and has been studied for its potential use in treating various diseases.
作用机制
The mechanism of action of 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile is not fully understood, but it is believed to involve the chelation of metal ions, particularly zinc and copper. This chelation disrupts the function of enzymes that require these metal ions, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of metal ion-dependent enzymes, the induction of apoptosis in cancer cells, and the reduction of amyloid beta levels in Alzheimer's disease. Additionally, 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to have anti-inflammatory properties and to modulate the immune system.
实验室实验的优点和局限性
One advantage of using 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile in lab experiments is its ability to chelate metal ions, which can be useful in studying the function of metal ion-dependent enzymes. Additionally, 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to have a low toxicity profile, making it a relatively safe compound to use in experiments. However, one limitation of using 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile is its potential to interfere with other metal ion-dependent processes in cells, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile. One area of research is the development of more potent and selective analogs of 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile for use in treating various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile and its effects on various cellular processes. Finally, the potential use of 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease, should be explored.
合成方法
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile can be synthesized through a multi-step process involving the reaction of 8-hydroxyquinoline with methyl iodide and sodium hydride. This reaction produces 8-methylthioquinoline, which is then reacted with cyanogen bromide to produce 2-hydroxy-4-(methylthio)quinoline. Finally, this compound is reacted with malononitrile to produce 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile.
科学研究应用
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been studied for its potential use in treating various diseases, including Alzheimer's disease, cancer, and infectious diseases. In Alzheimer's disease, 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to reduce the levels of amyloid beta, a protein that is believed to contribute to the development of the disease. In cancer, 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In infectious diseases, 2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile has been shown to have antibacterial and antiviral properties.
属性
CAS 编号 |
28559-55-9 |
|---|---|
产品名称 |
2-Hydroxy-4-(methylthio)-5,6-dihydrobenzo(h)quinoline-3-carbonitrile |
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC 名称 |
4-methylsulfanyl-2-oxo-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C15H12N2OS/c1-19-14-11-7-6-9-4-2-3-5-10(9)13(11)17-15(18)12(14)8-16/h2-5H,6-7H2,1H3,(H,17,18) |
InChI 键 |
GUUCCZXZHBJWHQ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)NC2=C1CCC3=CC=CC=C32)C#N |
规范 SMILES |
CSC1=C(C(=O)NC2=C1CCC3=CC=CC=C32)C#N |
其他 CAS 编号 |
28559-55-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)


![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)





![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)